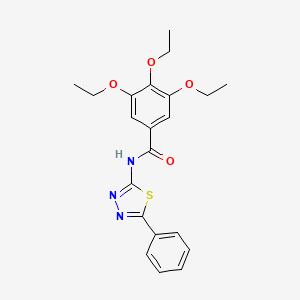

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds containing the 1,3,4-thiadiazole moiety are of significant scientific interest due to their wide range of applications, including their roles as biologically active substances, components in creating semiconductors, energy accumulators, and more. These compounds, including benzamide derivatives with thiadiazole, have been studied for their potential in various fields, excluding drug use and dosage or side effects considerations.

Synthesis Analysis

The synthesis of derivatives related to the specified compound often involves N, N' - disubstituted hydrazinecarbothioamide as a starting point. A method reported for a derivative involved the dehydrosulfurization reaction under the action of iodine and triethylamine in a DMF medium, leading to a high yield of the target product. This synthesis route is indicative of the methods employed in creating compounds with similar structural frameworks (Pavlova et al., 2022).

Molecular Structure Analysis

Molecular structure confirmation of these compounds is typically achieved through spectroscopic methods such as 1H and 13C NMR spectroscopy. The detailed structural analysis ensures the correct formation of the thiadiazole derivative, with molecular docking studies sometimes performed to explore potential biological activities (Pavlova et al., 2022).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives containing the 1,3,4-thiadiazole ring can vary, with potential activities as enzyme inhibitors. The reactivity and interaction with biological targets can be explored through molecular docking studies, indicating applications in areas like enzyme inhibition (Pavlova et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives are of interest due to their novel heterocyclic structures, which are synthesized via specific reactions involving heteroatom-containing compounds. For instance, a series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-benzamide derivatives have been synthesized, characterized by various spectroscopic techniques, and their biological activities studied against different bacterial and fungal strains (Patel & Patel, 2015). Similarly, research on the synthesis and fluorescence characteristics of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles highlights the photophysical properties of these compounds, including large Stokes shifts and aggregation-induced emission effects (Zhang et al., 2017).

Anticancer Activity

Some benzamide derivatives, including those with thiadiazole rings, have shown promising anticancer activity. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been explored, with compounds like N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. Some synthesized molecules were even more potent than reference drugs, particularly against gram-positive bacterial strains (Bikobo et al., 2017).

Photophysical Properties

The study of photophysical properties of benzamide derivatives containing thiadiazoles has revealed interesting behaviors such as solid-state fluorescence and aggregation-induced emission effects. These properties are influenced by various substituents on the benzamide and thiadiazole rings, making these compounds suitable for applications in fluorescence-based technologies (Zhang et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide It’s known that 1,3,4-thiadiazole derivatives, which is a part of this compound, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)19(25)22-21-24-23-20(29-21)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHCWGMQKDSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)

![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)